Tosylate vs. Triflate & Mesylate: Leaving Group Ability
The Hammett σp constant quantifies the electron-withdrawing inductive effect of a substituent, which directly correlates with leaving group ability in SN1 and SN2 reactions [1]. For cyanomethyl p-toluenesulfonate, the tosylate group has a measured σp value of +0.29 [1]. This is lower than mesylate (σp +0.33) and substantially lower than triflate (σp +0.47) [1]. The lower σp value indicates that tosylate is a less aggressive leaving group than mesylate or triflate, translating to more controlled reaction kinetics and reduced susceptibility to premature decomposition or side reactions.
| Evidence Dimension | Hammett σp constant (electron-withdrawing capacity) |
|---|---|
| Target Compound Data | σp = +0.29 |
| Comparator Or Baseline | Mesylate: σp = +0.33; Triflate: σp = +0.47 |
| Quantified Difference | Tosylate σp is 0.04 lower than mesylate and 0.18 lower than triflate |
| Conditions | Determined by titration of substituted benzoic acids |
Why This Matters
For procurement, a lower σp translates to a more process-friendly reagent with broader tolerance to ambient moisture and less exothermic reaction profiles, reducing the need for stringent anhydrous conditions and specialized equipment required for triflate-based reagents.
- [1] Stang, P. J.; Anderson, A. G. Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. Journal of Organic Chemistry 1976, 41 (5), 781–785. View Source
